molecular formula C18H21BrN6O4 B2960244 (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-33-6

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2960244
CAS RN: 685106-33-6
M. Wt: 465.308
InChI Key: UTQAEIZPZWDWKD-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21BrN6O4 and its molecular weight is 465.308. The purity is usually 95%.
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Scientific Research Applications

Novel Bromophenols and Their Derivatives

Research on related bromophenols and their derivatives highlights their potential in various fields, including natural product synthesis and biochemical studies. For instance, bromophenols coupled with nucleoside bases, derived from the red alga Rhodomela confervoides, have been explored for their structural uniqueness and potential bioactivity. These compounds, including brominated tetrahydroisoquinolines and a new brominated tyrosine derivative, offer insights into the synthesis of complex molecules with potential pharmaceutical applications (Ma et al., 2007).

Synthetic Methodologies and Chemical Reactions

The synthesis of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophiles represent foundational research for the creation of structural blocks in chemical synthesis. These methodologies provide pathways for the development of novel compounds based on the methoxybenzylidene framework, potentially relevant to the compound of interest (Tetere et al., 2011).

Structural and Conformational Studies

Investigations into the NMR spectra and solution structures of piperazine-2,5-diones, including those substituted with bromobenzyl groups, shed light on the conformational preferences of these molecules. Such studies are crucial for understanding the structural aspects that influence the biological activity and chemical reactivity of related compounds (Elix et al., 1986).

properties

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN6O4/c1-9(2)8-25-13-15(24(3)18(28)22-16(13)27)21-17(25)23-20-7-10-5-11(19)14(26)12(6-10)29-4/h5-7,9,26H,8H2,1-4H3,(H,21,23)(H,22,27,28)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQAEIZPZWDWKD-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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